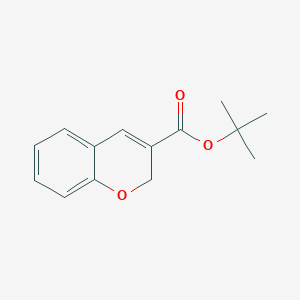

tert-butyl 2H-chromene-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

tert-butyl 2H-chromene-3-carboxylate |

InChI |

InChI=1S/C14H16O3/c1-14(2,3)17-13(15)11-8-10-6-4-5-7-12(10)16-9-11/h4-8H,9H2,1-3H3 |

InChI Key |

OBGZUPZSLKSOAL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC2=CC=CC=C2OC1 |

Origin of Product |

United States |

Evolution and Significance of Benzopyran Derivatives in Synthetic Organic Chemistry

Benzopyran derivatives, a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a pyran ring, form the bedrock of numerous natural products and synthetic molecules of therapeutic importance. researchgate.neteurekaselect.com The chromone (B188151) and chromene skeletons are integral features in a vast array of natural products, including flavonoids, isoflavones, and coumarins, which exhibit a wide spectrum of biological activities. researchgate.netnih.gov This natural prevalence has historically marked them as compounds of interest, spurring extensive research into their synthesis and potential applications.

The journey of benzopyrans from natural isolates to key players in synthetic chemistry has been transformative. Initially, their study was centered on isolation and structural elucidation. However, as synthetic methodologies became more sophisticated, chemists began to recognize the benzopyran core as a versatile building block. researchgate.net Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal framework for the design of targeted therapeutic agents. eurekaselect.comnih.gov The development of synthetic routes to access these scaffolds, such as the Pechmann condensation for coumarins and various cyclization strategies for chromenes, has been a significant focus in organic chemistry. These methods have unlocked access to a vast chemical space, allowing for systematic exploration of structure-activity relationships.

Positioning of Tert Butyl 2h Chromene 3 Carboxylate Within Privileged Chemical Scaffolds

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the development of new drugs. researchgate.net The chromene skeleton is widely recognized as such a privileged structure, owing to its frequent appearance in compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.govnih.gov

Within this privileged class, the 2H-chromene-3-carboxylate substructure offers specific advantages for synthetic manipulation. The ester functionality at the 3-position serves as a versatile handle for a variety of chemical transformations. The choice of the ester group is critical, and the tert-butyl ester, in particular, holds a strategic position in organic synthesis. The tert-butyl group is a sterically bulky and chemically robust protecting group for the carboxylic acid. Its stability under a wide range of reaction conditions, including those involving nucleophiles and reducing agents, allows for selective modifications at other positions of the chromene ring without disturbing the carboxylate. Crucially, the tert-butyl group can be readily removed under specific acidic conditions, such as with trifluoroacetic acid, to unmask the corresponding carboxylic acid for further derivatization, for instance, into amides. This strategic utility firmly positions tert-butyl 2H-chromene-3-carboxylate as a highly valuable and versatile intermediate in the synthesis of complex molecules.

Current Research Trajectories and Academic Imperatives for 2h Chromene 3 Carboxylates

Strategic Approaches to Chromene Ring Formation

The key to synthesizing chromenes lies in the effective construction of the pyran ring fused to a benzene (B151609) ring. The primary strategies involve the reaction between a phenolic component, which provides the benzene ring and the ether oxygen, and a three-carbon component that forms the remainder of the pyran ring.

Cyclization Reactions Employing Phenolic Precursors and Carboxylic Acid Derivatives

A fundamental and widely employed method for constructing the chromene framework involves the condensation of phenols with α,β-unsaturated carbonyl compounds, which are derivatives of carboxylic acids. This approach leverages the nucleophilicity of the phenolic hydroxyl group and the electrophilicity of the unsaturated system.

One such strategy is the reaction of phenols with α,β-unsaturated aldehydes or ketones. For instance, the condensation of various phenols with 3-methyl-2-butenal (B57294) under base-catalyzed, microwave-irradiated conditions provides a direct route to the corresponding chromenes. researchgate.net Similarly, halide cluster catalysts, such as those of niobium and tungsten, have been shown to effectively catalyze the cyclizative condensation of phenols with α,β-unsaturated carbonyl compounds at elevated temperatures, presenting an extension of the Döbner-von Miller quinoline (B57606) synthesis to phenols. researchgate.net

A light-driven, metal-free protocol has also been developed for the synthesis of 6H-benzo[c]chromenes starting from O-benzylated phenols. This method proceeds through a C–H sulfenylation followed by a photocatalyzed radical cyclization, demonstrating the versatility of phenolic precursors in chromene synthesis. nih.govacs.org The reaction tolerates a range of functional groups and is scalable. nih.gov

Table 1: Examples of Chromene Synthesis from Phenolic Precursors

| Phenolic Precursor | C3 Component | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenol (B47542) | 3-Methyl-2-butenal | Base, Microwave | 2,2-Dimethyl-2H-chromene | - | researchgate.net |

| Phenols | α,β-Unsaturated carbonyls | Niobium halide cluster/SiO2, 200-350°C | Substituted Chromenes | - | researchgate.net |

Baylis-Hillman Adduct-Mediated Cyclization Pathways

The Baylis-Hillman reaction, which couples an aldehyde with an activated alkene, provides a powerful route to highly functionalized molecules that serve as precursors for chromene synthesis. organic-chemistry.orgwikipedia.orgyoutube.com The reaction of salicylaldehydes with activated alkenes like acrylates generates Baylis-Hillman adducts, which are primed for subsequent cyclization to form the chromene ring. researchgate.net

The treatment of Baylis-Hillman adducts derived from salicylaldehydes with a base can induce a regioselective cyclization to afford 2H-chromenes. For example, reacting tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters with aqueous potassium hydroxide (B78521) leads to a one-pot tandem reaction involving conjugate addition, hydrolysis, and elimination to chemoselectively produce 2H-chromene-3-carboxylic acids. researchgate.net This base-mediated pathway demonstrates a switch in regioselectivity compared to acid-catalyzed routes. researchgate.net The use of a tertiary amine catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is common in the initial Baylis-Hillman reaction. organic-chemistry.org

In contrast to base-induced cyclizations, treating the same Baylis-Hillman adducts derived from salicylaldehydes with acid catalysts typically leads to the formation of coumarins (2H-chromen-2-ones), which are isomers of the 2H-chromene carboxylates. researchgate.netresearchgate.net For instance, the acid-catalyzed cyclization of Baylis-Hillman adducts from O-benzylated salicylaldehyde precursors can yield 3-(halomethyl)coumarins chemoselectively. researchgate.net The reaction of a salicylaldehyde-derived Baylis-Hillman adduct with acetic acid has been shown to yield both a 2H-chromene and a coumarin (B35378), highlighting the delicate balance and control required to achieve selectivity. researchgate.net This acid-catalyzed route is considered a complementary method, and by choosing the appropriate catalyst (acid or base), one can selectively synthesize either the coumarin or the 2H-chromene from a common precursor. researchgate.netresearchgate.net

Knoevenagel Condensation as a Foundational Strategy

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine. wikipedia.orgorganic-chemistry.org This strategy is fundamental to the synthesis of a wide variety of substituted alkenes and heterocyclic systems, including chromenes and their derivatives.

The reaction of salicylaldehydes with active methylene compounds such as malonates or cyanoacetates under Knoevenagel conditions is a primary route to 3-substituted chromenes. For example, the condensation of o-vanillin with dimethyl or diethyl malonate using lithium sulfate (B86663) as a catalyst under ultrasound activation has been reported for the synthesis of 3-carboxylated coumarins, which are closely related to the target chromene structure. sapub.org Similarly, a solid-supported catalyst, SO4(2-)/SnO2, has been used for the one-pot synthesis of 7,8-dihydro-2H-chromen-5-ones via a formal [3+3] cycloaddition that incorporates a Knoevenagel condensation step. acgpubs.org The use of piperidine (B6355638) as a catalyst in polymeric networks has also been demonstrated for Knoevenagel condensations to produce curcumin (B1669340) derivatives in microfluidic reactors. mdpi.com

Table 2: Knoevenagel Condensation for Chromene and Coumarin Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| o-Vanillin | Dimethyl malonate | Li2SO4, Ultrasound | 8-Methoxy-3-methoxycarbonylcoumarin | 97% | sapub.org |

| o-Vanillin | Diethyl malonate | Li2SO4, Ultrasound | 8-Methoxy-3-ethoxycarbonylcoumarin | 96% | sapub.org |

| Salicylaldehydes | Cyclic 1,3-diketones | SO4(2-)/SnO2 | 1,8-Dioxooctahydroxanthenes | - | acgpubs.org |

Oxa-Michael Addition and Diels-Alder Cycloaddition Strategies

More advanced strategies for chromene synthesis include intramolecular oxa-Michael additions and Diels-Alder cycloadditions. These methods offer high levels of control over the stereochemistry of the resulting products.

The oxa-Michael (or conjugate) addition is a key step in many chromene syntheses. beilstein-journals.orgnih.gov Organocatalytic tandem oxa-Michael-aldol reactions between salicylaldehydes and α,β-unsaturated aldehydes provide an enantioselective route to chiral 2H-chromenes. beilstein-journals.orgnih.gov This involves the initial attack of the phenolic oxygen onto the activated unsaturated aldehyde, followed by an intramolecular aldol (B89426) condensation to close the ring. beilstein-journals.orgnih.gov

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a robust method for forming six-membered rings. wikipedia.orgorganic-chemistry.org In the context of chromene synthesis, this can be applied in both intermolecular and intramolecular fashions. A metal-free, three-step synthesis of 6H-benzo[c]chromenes utilizes an intermolecular Diels-Alder cycloaddition between a 3-vinyl-2H-chromene and methyl propiolate as the key ring-forming step, affording products in high yields. rsc.org Hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom, are also employed. For example, a domino Knoevenagel-hetero-Diels-Alder reaction has been reported for the synthesis of indole-annulated chromene derivatives. researchgate.net

Esterification and Introduction of the tert-Butyl Moiety

The incorporation of the bulky tert-butyl group as an ester is a critical step in the synthesis of the target compound. This functional group is valued for its stability against nucleophiles and reducing agents, and it can be conveniently removed under acidic conditions. thieme.de Methodologies for its introduction can be broadly categorized into direct esterification of a pre-existing carboxylic acid and strategies that add the tert-butyl group after the formation of the chromene ring.

Direct Esterification Techniques for Carboxylic Acid Precursors

Direct esterification involves the reaction of a carboxylic acid with a source of the tert-butyl group. Common methods include the acid-catalyzed reaction with tert-butanol (B103910) or isobutene. thieme.degoogle.com For instance, the condensation of carboxylic acids with tert-butanol can be achieved using strong acids like sulfuric acid. thieme.de Another approach involves the use of tert-butylating agents such as di-tert-butyl dicarbonate. thieme.de However, these methods often require anhydrous organic solvents. thieme.de

A study by the Namba group from Tokushima University has described a powerful tert-butylation method using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown high yields for various carboxylic acids. thieme.de While not specifically demonstrated on 2H-chromene-3-carboxylic acid in the provided context, these general methods are applicable.

| Method | Reagents | Conditions | Notes |

| Acid-Catalyzed Esterification | Carboxylic Acid, tert-butanol, Concentrated H₂SO₄ | Organic Solvent | A common and traditional method. thieme.de |

| Isobutene Addition | Carboxylic Acid, Isobutene, Acid Catalyst | Liquid Phase | Often used for aliphatic carboxylic acids. google.com |

| tert-Butylating Agent | Carboxylic Acid, Di-tert-butyl dicarbonate | Organic Solvent | A widely used laboratory-scale method. thieme.de |

| Namba's Method | Carboxylic Acid, Bis(trifluoromethanesulfonyl)imide, tert-Butyl Acetate | - | Reported to be fast and high-yielding. thieme.de |

This table is generated based on general esterification methods and may not be specific to tert-butyl 2H-chromene-3-carboxylate.

Post-Cyclization tert-Butyl Group Incorporation Strategies

In some synthetic pathways, the chromene ring is constructed first, followed by the introduction of the tert-butyl ester. This can be a strategic choice to avoid potential interference of the carboxylic acid group during the cyclization step. For example, a 2-oxo-2H-chromene-3-carboxylic acid can be synthesized and then esterified. smolecule.com The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form the corresponding ester. smolecule.com

One documented synthesis involves the reaction of 2,4-dihydroxy benzophenone (B1666685) with di-tert-butyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine (B44618) to yield tert-butyl 6-benzoyl-5-hydroxy-2-oxo-2H-chromene-4-carboxylate. nih.govresearchgate.net This demonstrates a one-pot cyclization and esterification where the tert-butyl group originates from the acetylenic starting material. nih.govresearchgate.net

Catalytic and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of catalytic and environmentally friendly methods. These approaches aim to improve efficiency, reduce waste, and utilize safer reagents and conditions for the synthesis of chromene derivatives.

Transition Metal-Catalyzed Reaction Development (e.g., Palladium-catalyzed)

Transition metal catalysis offers powerful tools for the construction of complex molecules like chromenes. nih.govyoutube.comrsc.org Palladium-catalyzed reactions are particularly notable. msu.edu For instance, polysubstituted furo[3,2-c]chromenes have been synthesized via a palladium-catalyzed multicomponent reaction involving 3-(1-alkynyl)chromones, aryl iodides, and alcohols. msu.edu The mechanism involves oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by a cascade of reactions including 1,4-addition and cyclization. msu.edu

A rhodium(III)-catalyzed C–H activation and [3+3] annulation cascade has been developed for the synthesis of 2H-chromene-3-carboxylic acids. acs.orgnih.gov This redox-neutral process uses N-phenoxyacetamides and methyleneoxetanones, with the latter serving as a three-carbon source. acs.orgnih.gov The reaction demonstrates excellent regioselectivity and is sensitive to the solvent, with methanol (B129727) providing improved yields over 1,4-dioxane. acs.org

| Catalyst System | Reactants | Product Type | Key Features |

| Pd₂(dba)₃ / DIPEA | 3-(1-alkynyl)chromones, Aryl Iodides, Alcohols | Furo[3,2-c]chromenes | Multicomponent reaction, moderate to good yields. msu.edu |

| [Cp*RhCl₂]₂ / CsOAc | N-phenoxyacetamides, Methyleneoxetanones | 2H-Chromene-3-carboxylic acids | C-H activation, [3+3] annulation, solvent-controlled. acs.orgnih.gov |

This table summarizes transition metal-catalyzed reactions for the synthesis of chromene cores.

One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing intermediate isolation and purification steps. researchgate.net This approach aligns with the principles of green chemistry by reducing solvent usage and waste generation. researchgate.net The synthesis of 2-amino-4H-chromenes is a well-established example of an MCR, often involving an aldehyde, malononitrile, and a phenol derivative. researchgate.netajgreenchem.com

While a direct MCR for this compound is not detailed in the provided search results, the synthesis of various chromene derivatives highlights the versatility of this approach. nih.gov For example, 2-amino-4H-chromene-3-carbonitrile derivatives have been synthesized via a one-pot, three-component reaction of aldehydes, malononitrile, and dimedone in a water-ethanol mixture. nih.gov

Environmentally Benign Synthetic Conditions (e.g., use of water as solvent)

The use of environmentally benign solvents, particularly water, is a key aspect of green chemistry. rsc.org Several protocols for chromene synthesis have been developed using water or water-ethanol mixtures as the reaction medium. rsc.orgrsc.org A catalyst-free synthesis of the chromene nucleus has been achieved under visible light irradiation in a water-ethanol mixture at room temperature, demonstrating a clean and eco-friendly procedure. rsc.org

Solvent-free conditions represent another green synthetic strategy. nih.gov An efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates was achieved under solvent-free conditions via a Knoevenagel condensation followed by intramolecular cyclization. nih.gov Microwave-assisted synthesis under solvent-free conditions has also been reported for 2-amino-4H-chromene derivatives, often leading to shorter reaction times and high yields. ajgreenchem.com

| Green Approach | Reaction | Conditions | Advantages |

| Water-Ethanol Solvent | Synthesis of 2-imino-2H-chromene-3-carbonitrile | Visible light, room temperature | Catalyst-free, eco-friendly. rsc.org |

| Water as Solvent | Synthesis of substituted 2-amino-2-chromenes | DMAP-functionalized fiber catalyst | Catalyst can be turned "on" in water. rsc.org |

| Solvent-Free | Synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes | Silica-immobilized L-proline, heating | Economical, easy operation. nih.gov |

| Solvent-Free, Microwave | Synthesis of 2-amino-4H-chromenes | Magnetic catalyst (FeTiO₃) | Short reaction times, high yields, recyclable catalyst. ajgreenchem.com |

This table showcases various green chemistry approaches for the synthesis of chromene derivatives.

Hydrolytic Cleavage of the Ester Group to Chromene-3-carboxylic Acids

The tert-butyl ester group in this compound functions as a common protecting group for the carboxylic acid moiety. acs.org Its removal, or deprotection, to yield the corresponding 2H-chromene-3-carboxylic acid is a fundamental transformation that enables further derivatization, such as amide bond formation. The cleavage of tert-butyl esters can be achieved under various conditions, often selected based on the sensitivity of other functional groups within the molecule.

A mild and efficient method involves using silica (B1680970) gel in a non-polar solvent like refluxing toluene. masterorganicchemistry.com This heterogeneous condition facilitates the hydrolysis and simplifies product purification. masterorganicchemistry.com Alternatively, thermolytic cleavage in specialized solvents such as 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can quantitatively convert tert-butyl esters to their corresponding carboxylic acids, with the product being easily recovered by solvent evaporation. masterorganicchemistry.com Another reported method employs molecular iodine as a mild catalyst in acetonitrile, which is compatible with acid-labile groups like N-Boc and various protecting groups. masterorganicchemistry.com

These methods provide a gateway to 2H-chromene-3-carboxylic acid, a key intermediate for the syntheses described in subsequent sections. libretexts.org

Oxidative Transformations

The transformation of the 2H-chromene ring into a chromone (B188151) system represents an important oxidative modification. This conversion involves the oxidation of the allylic C4 position of the 2H-chromene scaffold to a ketone, resulting in the formation of a fully conjugated γ-pyrone ring characteristic of chromones. Pyridinium chlorochromate (PCC) is a well-established reagent for the mild and selective oxidation of alcohols to carbonyl compounds. d-nb.infonumberanalytics.comchemistrysteps.com

PCC is particularly effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without significant over-oxidation to carboxylic acids. stackexchange.comnumberanalytics.com Its utility extends to the oxidation of activated positions, such as allylic carbons. researchgate.net The oxidation of the 2H-chromene core to a chromone is a type of allylic oxidation. Research has shown that PCC is a reagent of choice for oxidizing activated methylene groups, a category that includes the C4 position of a 2H-chromene. researchgate.net

The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at room temperature. core.ac.uk The mechanism involves the formation of a chromate (B82759) ester intermediate, followed by an elimination step to yield the carbonyl group. numberanalytics.comcore.ac.uk For the oxidation of the 2H-chromene ring, this process introduces a carbonyl at C4, yielding the corresponding tert-butyl chromone-3-carboxylate. This transformation is valuable for accessing the chromone scaffold, which is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net

Coupling Reactions for Conjugate Formation

Following the hydrolytic cleavage of the tert-butyl ester to 2H-chromene-3-carboxylic acid, the resulting acid can be coupled with a diverse range of amines to form amide conjugates. Amide bond formation is one of the most fundamental and frequently used reactions in medicinal chemistry and drug discovery. sltchemicals.com This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. organic-chemistry.org

A wide array of coupling reagents has been developed for this purpose, each with specific advantages regarding efficiency, reaction conditions, and suppression of side reactions like racemization. Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org Other highly efficient reagents include uronium-based activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium (B103445) salts. sltchemicals.com

The selection of the coupling reagent and base is crucial for achieving high yields, especially when working with electronically deficient or sterically hindered amines. sltchemicals.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Typical Additive(s) | Notes |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Widely used, EDC byproducts are water-soluble, simplifying workup. organic-chemistry.org |

| Uronium Salts | HATU, TBTU | DIPEA, Triethylamine | Highly efficient, fast reaction times, low racemization. |

| Phosphonium Salts | BOP, PyBOP | DIPEA, Triethylamine | Effective for hindered couplings. |

This table is for illustrative purposes and is not exhaustive.

The derivatization of 2H-chromene-3-carboxylic acid can be extended to the synthesis of more complex heterocyclic conjugates. This is achieved by employing amines that are themselves heterocycles or by using synthetic strategies that form a new heterocyclic ring as part of the coupling process.

Piperazine (B1678402) Conjugates: Piperazine moieties are frequently incorporated into drug candidates to modulate physicochemical properties. Piperazine-containing chromene amides can be synthesized by coupling 2H-chromene-3-carboxylic acid with a suitable piperazine derivative (e.g., N-Boc-piperazine followed by deprotection) using the standard amide coupling protocols described previously (Section 3.3.1).

Triazole-Containing Analogues: 1,2,3-triazoles are another important class of heterocycles, often formed via the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". To create a triazole conjugate, the 2H-chromene scaffold must first be functionalized with either an azide (B81097) or a terminal alkyne. This can be accomplished by coupling the 2H-chromene-3-carboxylic acid with a small linker molecule containing the desired functionality (e.g., an amino-alkyne or an amino-azide). The resulting functionalized chromene can then undergo a CuAAC reaction with a complementary alkyne or azide partner to form the 1,4-disubstituted 1,2,3-triazole ring.

Other research has demonstrated the synthesis of piperazine-linked bis(chromene) hybrids possessing pyrazole (B372694) units through a [3+2] cycloaddition protocol.

Click Chemistry and 1,3-Dipolar Cycloaddition Reactions

The 2H-chromene scaffold contains inherent functionalities that can participate in powerful ring-forming reactions like click chemistry and other 1,3-dipolar cycloadditions. These reactions are highly valuable for constructing complex five-membered heterocycles with high regio- and stereoselectivity.

Click Chemistry: As mentioned in section 3.3.2, the most prominent click reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). By first derivatizing the this compound (typically after hydrolysis to the carboxylic acid) to introduce either a terminal alkyne or an azide group, the molecule is primed for this highly efficient and specific reaction. This strategy allows for the modular assembly of complex chromene-triazole conjugates.

1,3-Dipolar Cycloadditions: The carbon-carbon double bond within the pyran ring of the 2H-chromene can act as a dipolarophile in [3+2] cycloaddition reactions. This allows for direct reaction with various 1,3-dipoles, such as nitrile oxides or azomethine ylides, to construct novel fused heterocyclic systems. For example, the reaction of a chromene derivative with a nitrile oxide could yield an isoxazoline-fused chromene. Furthermore, studies on related chromone-3-carboxylic acids have shown their participation in decarboxylative [3+2] cycloadditions with azomethine ylides to form complex chromenopyrrole structures, highlighting the versatility of the chromene core in such transformations. These cycloaddition strategies provide a direct route to increasing the structural complexity and exploring novel chemical space around the 2H-chromene core.

Introduction of Silicon-Containing Moieties (e.g., Trimethylsilyl)

The introduction of silicon-containing groups, such as the trimethylsilyl (B98337) (TMS) moiety, onto the 2H-chromene scaffold represents a valuable strategy for structural diversification and for use as a synthetic handle for further chemical transformations. While direct silylation of the parent this compound is not extensively documented, related methodologies on substituted 2H-chromene systems demonstrate the feasibility of incorporating silyl (B83357) groups.

One prominent strategy for introducing a trimethylsilyl group involves the Sonogashira cross-coupling reaction. This reaction typically couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. In the context of the 2H-chromene system, this approach has been successfully employed to install a trimethylsilylethynyl group at the 6-position of the chromene ring.

Detailed research findings have shown the synthesis of 6-(trimethylsilylethynyl)-3-nitro-2-(trifluoromethyl)-2H-chromene from its corresponding 6-iodo precursor. nih.gov This transformation highlights a practical method for creating a C-Si bond as part of a substituent on the chromene core. The reaction proceeds by coupling (trimethylsilyl)acetylene with the 6-iodo-2H-chromene derivative. nih.gov This specific example, while on a differently substituted chromene, provides a strong proof-of-concept for the derivatization of the broader 2H-chromene family, including potentially the this compound, assuming a suitable halogenated precursor is available.

The trimethylsilyl group, once incorporated, can serve various functions. It can act as a protecting group for the terminal alkyne, which can be deprotected under mild conditions to reveal the free alkyne for subsequent reactions. nih.gov Furthermore, the C-Si bond itself can be a site for further functionalization.

Below is a data table summarizing the key aspects of this silylation strategy based on the available literature for a related 2H-chromene derivative.

Table 1: Synthesis of a Silyl-Substituted 2H-Chromene Derivative via Sonogashira Coupling nih.gov

| Starting Material | Silylating Agent | Product | Reaction Type | Key Features |

| 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene | (Trimethylsilyl)acetylene | 6-((Trimethylsilyl)ethynyl)-3-nitro-2-(trifluoromethyl)-2H-chromene | Sonogashira Coupling | Palladium-catalyzed cross-coupling introduces a silyl-containing alkynyl group at the C6-position of the chromene ring. |

| 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene | (Triethylsilyl)acetylene | 6-((Triethylsilyl)ethynyl)-3-nitro-2-(trifluoromethyl)-2H-chromene | Sonogashira Coupling | Demonstrates the versatility of the reaction with different trialkylsilylacetylenes. |

This methodology underscores a viable pathway for the introduction of silicon-containing moieties onto the 2H-chromene framework, thereby expanding the synthetic toolbox for creating novel derivatives of this compound for various research applications.

Mechanistic Investigations and Structure Activity Relationship Sar Studies in Chromene 3 Carboxylate Systems

Computational and Theoretical Analysis of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions. For chromene-3-carboxylate systems, these methods have been instrumental in mapping reaction pathways and explaining observed selectivities.

Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic properties of chromene derivatives. DFT calculations, often at levels like B3LYP/6-311++G(d,p), are employed to compute molecular geometries, vibrational frequencies, and Mulliken charges to identify potential electrophilic and nucleophilic sites within the molecule. nih.gov Such studies help in understanding the noncovalent interactions that stabilize the crystal structure. nih.gov Furthermore, theoretical studies on related 2-oxo-2H-chromene-3-carboxylates using the M06-2X density functional have been used to analyze molecular conformations, revealing that the most stable structures have the ester's carbonyl group in the plane of the coumarin (B35378) core. acs.org These analyses typically show two low-energy conformations, s-cis and s-trans, with the s-cis arrangement often being slightly more stable. acs.org

Time-Dependent DFT (TDDFT) is crucial for studying the electronic properties and predicting UV-vis absorption spectra of these compounds. nih.gov By calculating the electronic transitions, researchers can understand the photophysical properties of chromene derivatives, which is essential for applications in materials science and as fluorescent probes. nih.gov The integral approach of combining DFT and TDDFT allows for a comprehensive analysis of structural and electronic aspects, including frontier molecular orbitals (FMOs), which are key to predicting chemical reactivity. nih.gov

Table 1: Theoretical Methodologies Applied to Chromene Systems

| Computational Method | Application in Chromene Systems | Reference |

|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Geometry optimization, vibrational frequency analysis, conformational analysis (s-cis/s-trans), calculation of molecular electrostatic potential and atomic charges. | nih.govacs.org |

| TDDFT | Prediction of UV-visible absorption spectra, analysis of electronic transitions, investigation of fluorescence properties. | nih.govnih.gov |

| Hirshfeld Surface Analysis | Investigation of noncovalent interactions responsible for stabilizing the 3D crystal structure. | nih.gov |

The synthesis of 2H-chromenes often competes with the formation of other isomers, such as coumarins, making the study of reaction selectivity critical. Mechanistic studies have shown that the base-catalyzed cyclization of Baylis-Hillman adducts derived from salicylaldehydes and tert-butyl acrylate (B77674) yields 2H-chromene derivatives specifically, avoiding the formation of coumarins. core.ac.uk In contrast, acid-catalyzed reactions of similar adducts can lead to different products entirely. core.ac.uk

DFT calculations are essential in elucidating the determinants of such chemoselectivity and regioselectivity. By mapping the potential energy surfaces for different reaction pathways, researchers can compare the activation energies of competing transition states. For instance, theoretical analysis can explain why one cyclization pathway (leading to a 2H-chromene) is kinetically or thermodynamically favored over another (leading to a coumarin). These computational models consider factors like the nature of the catalyst (base vs. acid), the solvent, and the electronic properties of the substituents to predict the most likely product, aligning with experimental observations. core.ac.uk In related heterocyclic syntheses, DFT has been used to show how the electronic nature of substituents on reactants can steer a reaction towards one cyclic product over another, providing a framework for understanding the outcomes in chromene synthesis.

Systematic Structure-Activity Relationship (SAR) Exploration

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. For the chromene-3-carboxylate scaffold, these studies guide the design of analogues with improved potency and selectivity.

The tert-butyl ester group in tert-butyl 2H-chromene-3-carboxylate significantly influences its physical properties and biological interactions primarily through steric hindrance. This bulky group can dictate the molecule's preferred conformation and restrict its ability to fit into certain binding pockets, thereby enhancing selectivity for specific biological targets. While direct studies on this specific molecule are limited, research on other molecular systems, such as p-tert-butylcalixarenes, demonstrates that the tert-butyl group plays a crucial role in molecular recognition. nih.govnih.gov It can occupy cavities in host-guest complexes and its apolar nature contributes to binding within hydrophobic pockets. nih.gov

The biological activity of chromene derivatives can be finely tuned by introducing various substituents onto the chromene nucleus. SAR studies have consistently shown that the type, position, and electronic nature of these substituents are critical determinants of the biological profile.

For example, in a study on chroman-4-one derivatives as sirtuin 2 inhibitors, it was found that unsubstituted analogues were devoid of activity, highlighting the necessity of substituents on the aromatic ring. acs.org The study revealed that both the size and the electron-withdrawing properties of substituents at the 6- and 8-positions were important for inhibitory activity. acs.org Electron-poor chroman-4-ones were generally more potent inhibitors than electron-rich compounds. acs.org Similarly, studies on chromene-based anticancer agents have shown that specific substitutions can lead to potent and selective activity against particular cancer cell lines. nih.govnih.gov

Table 2: SAR Findings for Substituted Chromene Scaffolds

| Position of Substitution | Effect on Biological Activity | Example | Reference |

|---|---|---|---|

| C6 and C8 | Electron-withdrawing groups (e.g., Cl, Br) and larger substituents increase inhibitory activity against certain enzymes. | 6,8-dichloro-2-pentylchroman-4-one shows significant sirtuin 2 inhibition. | acs.org |

| C7 | Fluorination at this position resulted in only weak inhibitory activity. | 7-fluoro-2-pentylchroman-4-one showed weak sirtuin 2 inhibition. | acs.org |

| C2 | The length of an alkyl chain substituent can optimize activity, with a pentyl group being optimal in one study. | 2-pentylchroman-4-one derivatives were more potent than propyl or heptyl analogues. | acs.org |

| C8 | Methyl substitution on a chromen-2-one core compromised cytotoxic activity compared to non-methylated analogues. | C8-methyl chromen-2-one derivatives showed lower activity against PC-3 prostate cancer cells. | nih.gov |

A prominent example is the design of chromene-triazole-sulfonamide hybrids as inhibitors of human carbonic anhydrase IX (hCA-IX), an enzyme overexpressed in many cancers. nih.gov The triazole and sulfonamide moieties were specifically chosen to target the enzyme's active site, leading to potent and selective inhibition. nih.gov Another strategy involves creating conjugates with known drugs. For instance, linking coumarin derivatives to azidothymidine (AZT) has been explored to create potential dual-action HIV-1 inhibitors, where the chromene part and the AZT part of the molecule target different aspects of the viral lifecycle. core.ac.uk Structure-activity relationship studies on other heterocyclic systems have also confirmed that the addition of substituted benzyl (B1604629) groups and other aromatic extensions to a core scaffold is crucial for maximizing cytotoxic activity against cancer cells. nih.gov These findings underscore the principle that conjugating the chromene scaffold to other pharmacologically active motifs is a valid and effective approach to achieving target specificity.

Advanced Academic Research Directions and Potential Applications of Tert Butyl 2h Chromene 3 Carboxylate Derivatives

Development of Novel Therapeutic Candidates

The inherent biological activity of the chromene nucleus, enhanced by strategic substitutions, positions its derivatives as promising candidates for drug discovery programs. The tert-butyl ester group can serve as a lipophilic moiety or a protecting group that can be hydrolyzed in vivo to release a potentially more active carboxylic acid, offering a pro-drug strategy.

Exploration of Antioxidant and Anti-inflammatory Mechanisms of Action

The investigation into chromene derivatives has revealed significant potential for antioxidant and anti-inflammatory applications. Phenolic compounds, which share structural similarities with certain chromene precursors, are known for their ability to combat oxidative stress, a key factor in numerous chronic diseases.

The presence of a tert-butyl group can enhance the antioxidant capacity of phenolic compounds. nih.gov This is attributed to its electron-donating inductive effect, which increases electron density on the aromatic ring and the hydroxyl group, and its steric hindrance, which helps stabilize the resulting phenoxy radical formed during antioxidant activity. nih.gov Derivatives of chromenes have been reported to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties. nih.gov Polyphenolic compounds, in particular, are recognized for their therapeutic benefits in treating conditions like cardiovascular disease, diabetes, and cancer, largely due to their antioxidant capabilities. nih.gov Research indicates that certain tert-butylated phenolic compounds can mitigate oxidative stress and apoptosis by boosting the activity of antioxidant enzymes. nih.gov

Investigation of Antimicrobial and Antifungal Potency

The chromene framework is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govscielo.org.za Research has demonstrated that derivatives incorporating this structure exhibit activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govresearchgate.netnih.goviiste.org

A particularly noteworthy finding is the significant enhancement of antifungal activity by specific substitutions on the chromene ring. A 2021 study highlighted that the presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent on a triazole ring was highly beneficial for antifungal potency. nih.gov The study evaluated a series of novel chromenol derivatives, with the most active compounds demonstrating potent activity against a panel of fungi. The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov Twelve of the fourteen tested compounds in this study showed greater activity than the reference drugs, ketoconazole (B1673606) and bifonazole. nih.gov

Below is a table summarizing the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of selected chromenol derivatives from the study.

| Compound ID | Substituent on Triazole Ring | T. viride MIC (µM) | A. fumigatus MIC (µM) | C. albicans MIC (µM) |

| 3k | 2-(tert-butyl)-2H-chromen-2-ol | 22.1 | 184.2 | 45.2 |

| 3n | 6-bromo-2-(tert-butyl)-2H-chromen-2-ol | 71.3 | 199.8 | 90.5 |

| Ketoconazole | Reference Drug | 187.8 | >187.8 | 93.9 |

| Bifonazole | Reference Drug | 160.1 | >160.1 | 80.0 |

Data sourced from a 2021 study on chromenol derivatives. nih.gov

Elucidation of Anticancer Properties and Apoptotic Pathways

Derivatives of the chromene scaffold are being actively investigated for their potential as anticancer agents. A primary mechanism of action for many chemotherapeutic drugs is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov

Studies have shown that certain 2-amino-4H-chromene-3-carbonitrile derivatives can effectively induce apoptosis in human breast cancer cell lines, such as T47D, which has a mutated p53 gene. nih.gov The cytotoxic effects of these compounds were found to be influenced by the chemical groups substituted on the structure. nih.gov Furthermore, conjugating the most potent chromene derivative with gold nanoparticles enhanced its ability to induce apoptosis. nih.gov In another line of research, a series of 3-nitro-2H-chromenes demonstrated inhibitory activity against the proliferation of A549 lung cancer cells. researchgate.net The anticancer activity of various marine-derived compounds, which also often feature complex heterocyclic systems, is frequently linked to their ability to interact with and trigger intrinsic and extrinsic apoptotic pathways. nih.gov These pathways involve a cascade of molecular events that lead to characteristic cellular changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. nih.gov

Modulation of Enzyme Activities for Therapeutic Intervention

Targeting specific enzymes is a cornerstone of modern drug development. Chromene derivatives have shown promise as inhibitors of various enzymes implicated in disease processes, suggesting a broad potential for therapeutic intervention.

One key area of investigation is in oncology. A series of synthesized 3-nitrochromenes were found to exhibit good inhibitory activity against thioredoxin reductase (TrxR), an enzyme that is overexpressed in many cancer cells and plays a crucial role in their survival and proliferation. researchgate.net In the realm of antifungal agents, molecular docking studies have suggested that novel chromenol derivatives exert their effect by inhibiting sterol 14α-demethylase (CYP51). nih.gov This enzyme is vital for the synthesis of ergosterol, a critical component of fungal cell membranes, and its inhibition disrupts membrane integrity, leading to fungal cell death. nih.gov Computational studies on other coumarin (B35378) derivatives have also highlighted their potential as enzyme inhibitors, paving the way for rational drug design. mdpi.com

Applications in Advanced Materials Science

Beyond their biomedical potential, chromene derivatives are gaining attention in the field of materials science, particularly for their unique optical and electronic properties. These characteristics make them suitable candidates for the development of novel organic electronic devices.

Investigation of Optical and Electronic Properties for Device Development

The fused ring system of the chromene core provides a rigid and planar structure with an extended π-electron system, which is conducive to interesting photophysical behaviors. mdpi.com Derivatives of coumarin, a closely related benzopyrone, have been the subject of extensive computational and experimental studies to understand their optoelectronic characteristics. mdpi.comrsc.orgresearchgate.net

These studies analyze key molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and absorption spectra. mdpi.com Research has shown that the main absorption peaks for coumarin derivatives typically lie in the UV region. mdpi.com The introduction of different substituent groups onto the chromene or coumarin scaffold allows for the fine-tuning of these optoelectronic properties. Computational investigations have explored how substitutions affect the HOMO-LUMO gap, vertical ionization potential, and electron affinity. mdpi.com The calculated exciton (B1674681) binding energy of some derivatives suggests their potential for use in optoelectronic applications. mdpi.com The synthesis of various coumarin derivatives has been undertaken to explore their optical behaviors, with results showing high molar extinction coefficients, indicating strong light absorption capabilities. researchgate.net

A comparative computational investigation of 3-phenylcoumarin (B1362560) and 3-heteroarylcoumarin derivatives provides insight into how structural modifications influence key optoelectronic parameters.

| Molecule (Abbreviation) | HOMO (eV) | LUMO (eV) | Optical Gap (eV) |

| Coumarin | -6.83 | -1.16 | 5.67 |

| 3-phenylcoumarin (A) | -6.50 | -1.63 | 4.87 |

| 7-hydroxy-3-phenylcoumarin (B) | -5.99 | -1.62 | 4.37 |

| 3-(2-hydroxyphenyl)coumarin (C) | -6.21 | -1.68 | 4.53 |

| 7-hydroxy-3-(2-hydroxyphenyl)coumarin (D) | -5.75 | -1.67 | 4.08 |

Data adapted from a computational study using B3LYP/6-31G model in vacuum. mdpi.com*

This ability to modulate electronic and optical properties through synthetic chemistry makes tert-butyl 2H-chromene-3-carboxylate and its derivatives attractive building blocks for the design of new organic semiconductors, fluorescent probes, and other advanced materials.

Design of Fluorescent Probes and Sensors (e.g., pH sensitive)

The inherent photophysical properties of the chromene nucleus make it an excellent candidate for the development of fluorescent probes and sensors. nih.govaip.org Derivatives of this compound are being explored as key components in the design of sophisticated molecular tools for detecting and imaging biologically and environmentally significant analytes. The ester functionality at the 3-position provides a convenient handle for introducing various recognition moieties, while the chromene ring acts as the fluorophore.

One notable advancement in this area is the development of a ratiometric pH probe based on a dicyanomethylene-4H-chromene platform. nih.gov This probe demonstrates the potential of the chromene skeleton to be modified for high selectivity and sensitivity to pH variations, exhibiting significant fluorescent ratiometric responses. nih.gov While this specific example does not use the tert-butyl ester directly, it highlights a successful strategy where the core chromene structure is functionalized to create a pH-sensitive sensor. The principle involves modulating the intramolecular charge transfer (ICT) characteristics of the fluorophore upon protonation or deprotonation of a recognition site, leading to a measurable change in the fluorescence emission spectrum.

Another promising strategy involves the "thiol-chromene click" reaction, which enables the selective and rapid detection of thiols. researchgate.net This reaction opens the pyran ring of the chromene, causing a distinct change in its optical properties. aip.orgresearchgate.net By incorporating a this compound moiety into a larger molecular system, it is conceivable to design probes where the ester group influences the electronic properties or solubility of the sensor, thereby fine-tuning its performance for specific applications.

The development of such sensors is critical for understanding cellular processes where pH fluctuations are indicative of physiological or pathological states, such as in tumor microenvironments. mdpi.com The stability and remarkable Stokes shift observed in some chromene-based probes further enhance their utility in complex biological media. nih.gov

Role in Agricultural Science

The broad-spectrum biological activity of chromene derivatives extends into the realm of agricultural science, where they are being investigated for their potential as plant growth regulators and protectants.

Development of Plant Growth Regulators and Protectants

While research directly implicating this compound as a plant growth regulator is still emerging, the broader class of chromene compounds has shown promise. Plant growth regulators are molecules that influence plant development at very low concentrations and can be either promoters or inhibitors of growth. researchgate.netresearchgate.net For instance, catechins, which are flavan-3-ols containing a chromene-like core, can exhibit allelopathic effects, hindering the growth of neighboring plants by acting as natural herbicides. researchgate.net This suggests that synthetic chromene derivatives could be designed to have similar or enhanced herbicidal properties.

More directly, recent studies have focused on the antifungal activity of 2H-chromene derivatives against significant plant pathogens. researchgate.netnih.gov In one study, a series of novel 2,2-dimethyl-2H-chromene derivatives were synthesized and showed potent antifungal activity, in some cases exceeding that of commercial fungicides like chlorothalonil (B1668833) and hymexazol. researchgate.net Another study highlighted that chromenol derivatives, specifically those with a 2-(tert-butyl)-2H-chromen-2-ol substituent, were beneficial for antifungal activity against a range of fungi, including those that affect crops. nih.gov These findings underscore the potential of the chromene scaffold in developing new agricultural fungicides to protect crops from devastating diseases.

The development of such agrochemicals is crucial for ensuring food security, and the synthetic accessibility of chromene derivatives makes them attractive candidates for further investigation and optimization.

Synthetic Methodological Advancements and Catalyst Development

The growing interest in this compound and its analogs has spurred the development of novel and efficient synthetic methodologies. These advancements focus on improving reaction yields, enhancing enantioselectivity, and utilizing more environmentally benign catalysts and reaction conditions.

A variety of catalytic systems have been successfully employed for the synthesis of the 2H-chromene core. nih.gov These can be broadly categorized into metal-based catalysis and organocatalysis. nih.gov Transition metals such as rhodium and nickel have been used to catalyze the formation of the chromene ring through various cyclization strategies. nih.gov For instance, rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones provides an efficient, redox-neutral route to 2H-chromene-3-carboxylic acids. nih.gov Nickel catalysts, in the presence of boronic acids, can facilitate the C-O activation and C-C bond formation in 2-ethoxy-2H-chromenes under base-free conditions. nih.gov

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral chromenes. nih.gov For example, a proline-derived aminocatalyst can mediate the asymmetric tandem oxa-Michael-Henry reaction of salicylaldehydes with conjugated nitroalkenes to produce 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity. nih.gov The use of chiral phosphoric acids has also been explored for the asymmetric aminalization to construct related heterocyclic systems, a strategy that could be adapted for chromene synthesis. nih.gov

Furthermore, innovative approaches such as microwave-assisted synthesis and multicomponent reactions are being employed to accelerate the synthesis of chromene derivatives, often leading to higher yields in shorter reaction times. researchgate.netresearchgate.net One specific method for producing 2H-chromene-3-carboxylic acids involves the reaction of tert-butyl 3-(2-hydroxyphenyl)-2-methylenepropanoate esters with aqueous potassium hydroxide (B78521), which proceeds through a tandem conjugate addition, hydrolysis, and elimination sequence. tandfonline.com The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine (B178648) hydrate (B1144303) has also been studied, revealing complex reaction pathways that can lead to different heterocyclic products depending on the conditions. nih.gov

These methodological advancements not only facilitate access to a wider range of functionalized this compound derivatives but also enable the synthesis of more complex molecules for various applications.

Future Perspectives in Drug Discovery and Chemical Biology

The chromene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govorientjchem.org The lipophilic character of the benzopyran ring is thought to facilitate its passage across biological membranes, enhancing its bioavailability. researchgate.net Consequently, this compound and its analogs represent a promising starting point for the discovery of new therapeutic agents.

In oncology, chromene derivatives are being investigated as inhibitors of various cancer-related targets. They have shown potential to inhibit tubulin polymerization, a mechanism shared by some established chemotherapy drugs. nih.gov Furthermore, derivatives have been developed as potent inhibitors of NF-κB, a transcription factor implicated in inflammation and cancer, and as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. nih.govnih.gov Recent studies have also highlighted the efficacy of novel chromene compounds against triple-negative breast cancer cells, where they induce mitotic arrest and apoptosis. nih.gov The ability of some benzochromene derivatives to inhibit P-glycoprotein expression, a key factor in multidrug resistance, opens up new avenues for overcoming chemotherapy failure. nih.gov

The rise of antimicrobial resistance has created an urgent need for new antibiotics. Halogenated 3-nitro-2H-chromenes have demonstrated potent activity against multidrug-resistant bacteria, suggesting that the chromene scaffold can be tailored to combat challenging infections. researchgate.net

The future of drug discovery with this class of compounds lies in the rational design of derivatives with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the chromene core to enhance its therapeutic efficacy. orientjchem.org The integration of the chromene moiety into hybrid molecules, combining its favorable properties with those of other pharmacophores, is another promising strategy for developing next-generation drugs. researchgate.net As our understanding of the molecular basis of diseases deepens, the versatility of the this compound scaffold will undoubtedly continue to be leveraged in the creation of innovative chemical probes and medicines. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl 2H-chromene-3-carboxylate in academic laboratories?

- Methodology : A common approach involves esterification of chromene-3-carboxylic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Alternatively, tert-butyl protection via coupling reagents like DCC/DMAP in anhydrous dichloromethane (DCM) can yield the target compound. Post-synthesis purification typically employs column chromatography with gradients of ethyl acetate/hexane .

- Optimization : Use statistical experimental design (e.g., response surface methodology) to optimize reaction parameters such as temperature, molar ratios, and catalyst loading. Evidence from epoxidation studies with tert-butyl hydroperoxide highlights the utility of DOE in maximizing yields .

Q. How can crystallographic techniques resolve structural ambiguities in this compound derivatives?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Hydrogen-bonding patterns and graph set analysis (e.g., Etter’s rules) can clarify supramolecular interactions, as demonstrated in carbamate crystal studies .

- Data Collection : Ensure high-resolution data (R-factor < 5%) and validate using tools like PLATON for symmetry checks. For twinned crystals, dual refinement strategies in SHELXL are recommended .

Q. What analytical techniques are critical for characterizing this compound intermediates?

- Spectroscopy :

- NMR : Use ¹H/¹³C NMR with DEPT-135 to confirm ester group integration and chromene ring substitution.

- MS : High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF verifies molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound analogs?

- Root Cause Analysis :

- Stereochemical Conflicts : Compare experimental NOESY/ROESY NMR data with computational models (e.g., DFT-optimized geometries in Gaussian).

- Unexpected Peaks : Conduct 2D-COSY or HSQC to assign overlapping signals. For example, tert-butyl protons may split due to hindered rotation in bulky derivatives .

Q. What strategies improve regioselectivity in functionalizing the chromene core of this compound?

- Directed Functionalization :

- Electrophilic Aromatic Substitution : Use directing groups (e.g., -COOtBu) to guide halogenation or nitration. Meta-directing effects of ester groups can be exploited .

- Transition Metal Catalysis : Pd-catalyzed C–H activation (e.g., Fujiwara-Moritani reaction) enables allylic or vinylic functionalization. Optimize ligands (e.g., bidentate phosphines) for steric control .

Q. How can computational chemistry predict the reactivity of this compound in complex reaction systems?

- In Silico Tools :

- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, chromene’s C4 position often shows high electrophilicity in Michael additions .

- MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics using Amber or GROMACS. This aligns with epoxidation studies where solvent polarity impacted transition-state stabilization .

Q. What experimental protocols validate the biological activity of this compound derivatives?

- Bioassays :

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET). For carbamates, cholinesterase inhibition assays are common .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.